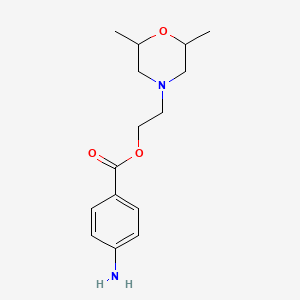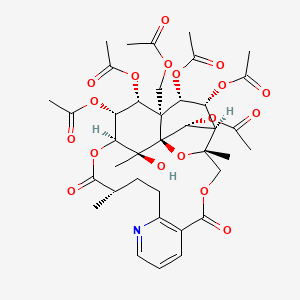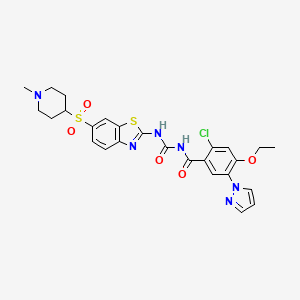
Nmda-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nmda-IN-2 is a compound that targets N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor in the central nervous system. NMDA receptors play a crucial role in synaptic plasticity, memory function, and neurodevelopment. They are involved in various neurological and psychiatric disorders, making them a significant target for therapeutic interventions .
Métodos De Preparación
The synthesis of Nmda-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Nmda-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Nmda-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of NMDA receptor function and modulation. In biology and medicine, it is used to investigate the role of NMDA receptors in neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke. It is also used in the development of new therapeutic agents targeting NMDA receptors. In industry, this compound is used in the production of pharmaceuticals and as a research tool in drug discovery .
Mecanismo De Acción
Nmda-IN-2 exerts its effects by binding to the NMDA receptor and modulating its activity. The binding of this compound to the receptor affects the flow of ions through the receptor channel, which in turn influences synaptic transmission and neuronal excitability. The molecular targets of this compound include the GluN1 and GluN2 subunits of the NMDA receptor, and the pathways involved include calcium signaling and synaptic plasticity .
Comparación Con Compuestos Similares
Nmda-IN-2 is unique compared to other NMDA receptor modulators due to its specific binding affinity and selectivity for certain receptor subunits. Similar compounds include memantine, ketamine, and ifenprodil, which also target NMDA receptors but have different binding properties and therapeutic applications. This compound’s distinct mechanism of action and molecular targets make it a valuable tool in research and therapeutic development .
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
2-(2,6-dimethylmorpholin-4-yl)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C15H22N2O3/c1-11-9-17(10-12(2)20-11)7-8-19-15(18)13-3-5-14(16)6-4-13/h3-6,11-12H,7-10,16H2,1-2H3 |
Clave InChI |
NUWQUNGNRRPJEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)CCOC(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)


![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)




![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
